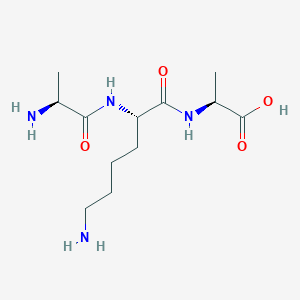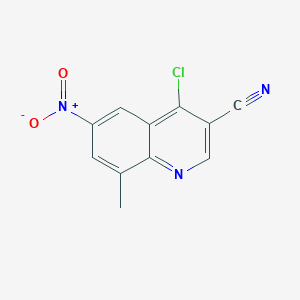
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-8-methyl-6-amino-3-quinolinecarbonitrile .
Scientific Research Applications
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable structure
Mechanism of Action
The mechanism of action of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4,8-Dichloro-6-nitro-3-quinolinecarbonitrile
- 6-Chloro-3-nitro-2-pyridinecarbonitrile
- 4-Chloro-2-propyl-6-quinolinecarbonitrile
Uniqueness
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, nitro, and cyano groups makes it a versatile compound for various applications .
Properties
CAS No. |
214476-14-9 |
|---|---|
Molecular Formula |
C11H6ClN3O2 |
Molecular Weight |
247.64 g/mol |
IUPAC Name |
4-chloro-8-methyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O2/c1-6-2-8(15(16)17)3-9-10(12)7(4-13)5-14-11(6)9/h2-3,5H,1H3 |
InChI Key |
OPAVQHRMPKMRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



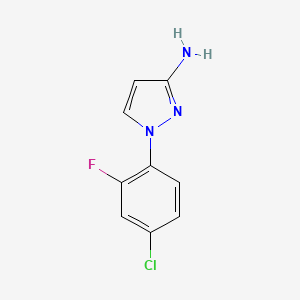
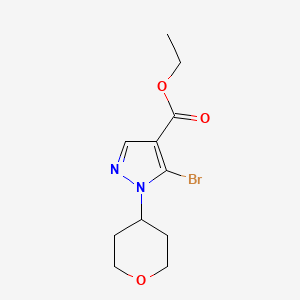
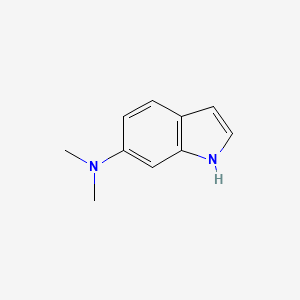

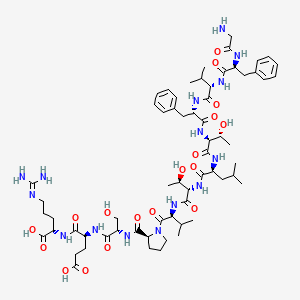
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
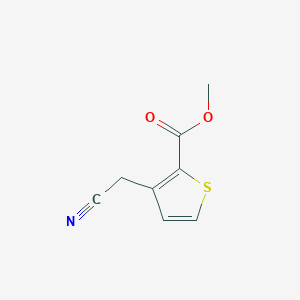
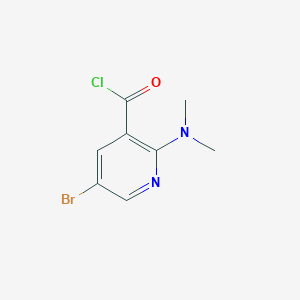
![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
![6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)
![tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)
